N-(3-Amino-4-chlorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide
Description
Structural Characterization of N-(3-Amino-4-chlorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex molecular architecture. The compound name this compound precisely describes the structural components, starting with the nitrogen-substituted acetamide core linked to a 3-amino-4-chlorophenyl group and connected through an oxygen bridge to a 2,4-di-tert-butyl-substituted phenyl ring. The molecular formula C22H29ClN2O2 indicates the presence of twenty-two carbon atoms, twenty-nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 388.9 grams per mole.
The structural complexity of this compound arises from the presence of multiple functional groups that contribute to its overall chemical properties. The amino group at the 3-position of the chlorophenyl ring provides electron-donating character, while the chlorine substituent at the 4-position introduces electron-withdrawing effects, creating a balanced electronic environment. The di-tert-butyl substitution pattern on the phenoxy ring provides significant steric bulk and hydrophobic character, which influences both the compound's solubility properties and its potential biological interactions. Chemical suppliers consistently report the Chemical Abstracts Service registry number as 1020056-07-8, facilitating accurate identification and procurement of this specific compound.
The acetamide linkage serves as a crucial structural bridge connecting the two aromatic systems, providing both flexibility and the potential for hydrogen bonding interactions. This structural arrangement allows for conformational variations that may be important for biological activity and molecular recognition processes. The systematic name reflects the priority given to the acetamide functionality as the parent structure, with the aromatic substituents described as substitution patterns according to established nomenclature rules.
X-ray Crystallography and Conformational Studies
While specific crystallographic data for this compound is limited in the available literature, related compounds provide valuable insights into the expected structural characteristics and conformational preferences. Studies on analogous chlorophenyl acetamide derivatives have revealed important structural features that can be extrapolated to understand the solid-state behavior of this compound. Crystal structure analysis of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl) derivatives indicates that compounds in this family typically adopt specific conformational arrangements that minimize steric interactions while maximizing stabilizing forces.
The presence of bulky tert-butyl groups in the 2,4-positions of the phenoxy ring is expected to significantly influence the conformational landscape of the molecule. These substituents create substantial steric hindrance that likely restricts rotation around the phenoxy-acetamide bond, potentially leading to preferred conformational states that minimize unfavorable interactions. The tert-butyl groups, each containing a quaternary carbon center with three methyl substituents, occupy considerable three-dimensional space and may force the molecule into specific orientations that optimize packing in the crystalline state.
Computational modeling studies suggest that the acetamide carbonyl group may participate in intermolecular hydrogen bonding networks in the solid state, while the amino group on the chlorophenyl ring provides additional opportunities for hydrogen bond formation. The chlorine substituent may contribute to halogen bonding interactions, which have become increasingly recognized as important structure-directing forces in crystal engineering. The combination of these various intermolecular forces likely results in a well-defined crystal structure with specific space group symmetry and unit cell parameters.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides crucial structural verification for this compound through characteristic chemical shift patterns and coupling relationships. The tert-butyl groups represent one of the most distinctive features in the proton Nuclear Magnetic Resonance spectrum, appearing as prominent singlets in the aliphatic region due to the equivalent nature of the nine hydrogen atoms in each tert-butyl substituent. These signals typically appear around 1.3-1.4 parts per million, providing unambiguous evidence for the presence of these bulky substituents.
The aromatic region of the proton Nuclear Magnetic Resonance spectrum displays characteristic patterns that reflect the substitution pattern on both aromatic rings. The 2,4-di-tert-butyl-phenoxy ring exhibits a specific coupling pattern that differs from symmetrically substituted derivatives, with the hydrogen atoms ortho and meta to the oxygen substituent showing distinct chemical shifts and multiplicities. The 3-amino-4-chlorophenyl ring displays its own characteristic pattern, with the amino group providing electron-donating character that influences the chemical shifts of adjacent aromatic hydrogen atoms.
| Nuclear Magnetic Resonance Signal Assignment | Chemical Shift Range (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Tert-butyl groups | 1.30-1.40 | Singlet | 18H |
| Acetamide methylene | 4.80-5.00 | Singlet | 2H |
| Aromatic hydrogen atoms | 6.80-7.80 | Multiple | Variable |
| Amino group | 6.00-8.00 | Broad | 2H |
| Amide hydrogen | 9.50-10.50 | Broad singlet | 1H |
The carbon-13 Nuclear Magnetic Resonance spectrum provides additional structural confirmation through the observation of quaternary carbon signals corresponding to the tert-butyl groups and the various aromatic carbon environments. The carbonyl carbon of the acetamide group typically appears in the 170-175 parts per million region, while the aromatic carbon atoms span the 110-160 parts per million range with specific patterns reflecting the substitution effects of the amino, chloro, and tert-butyl groups.
Infrared and Mass Spectrometric Profiling
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups in this compound. The amide carbonyl stretch appears as a strong absorption band typically around 1650-1680 wave numbers per centimeter, reflecting the conjugated nature of the acetamide group with the aromatic system. The amino group manifests as multiple absorption bands in the 3200-3500 wave numbers per centimeter region, with both symmetric and asymmetric stretching modes observable as medium to strong intensity peaks.
The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wave numbers per centimeter region, while the aliphatic carbon-hydrogen stretches from the tert-butyl groups contribute to absorptions in the 2850-3000 wave numbers per centimeter range. The carbon-chlorine bond typically produces a characteristic absorption in the fingerprint region around 750-850 wave numbers per centimeter, providing definitive evidence for the chlorine substituent on the aromatic ring.
Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 388 (or 390 for the chlorine-37 isotopologue), consistent with the calculated molecular weight. Characteristic fragmentation pathways include loss of tert-butyl groups (mass 57), producing fragment ions that help confirm the substitution pattern on the phenoxy ring. The base peak often corresponds to fragments derived from cleavage of the acetamide linkage, generating stable aromatic cation radicals that provide insight into the electronic structure of the compound.
| Mass Spectrometric Fragmentation Pattern | Mass-to-Charge Ratio | Relative Intensity | Assignment |
|---|---|---|---|
| Molecular ion | 388/390 | Medium | M+- |
| Base peak fragment | 331/333 | High | M-57 (loss of tert-butyl) |
| Aromatic fragment | 206/208 | Medium | Chloroaniline derivative |
| Phenoxy fragment | 206 | Low | Di-tert-butyl-phenoxy |
The isotope pattern in the mass spectrum provides additional confirmation of the chlorine substituent, with the characteristic 3:1 ratio between the molecular ion peaks separated by two mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes. High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation, supporting the proposed molecular formula C22H29ClN2O2 with calculated exact mass values that match experimental observations within acceptable tolerance limits.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2,4-ditert-butylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2/c1-21(2,3)14-7-10-19(16(11-14)22(4,5)6)27-13-20(26)25-15-8-9-17(23)18(24)12-15/h7-12H,13,24H2,1-6H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHXRAGEARUUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Amino-4-chlorophenyl)-2-[2,4-di(tert-butyl)-phenoxy]acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H29ClN2O2
- CAS Number : 1020056-07-8
- Molecular Weight : 374.93 g/mol
The compound features a chlorinated phenyl group and a bulky tert-butyl phenoxy moiety, which may influence its biological interactions and pharmacokinetics.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that phenoxyacetamides can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The presence of the amino and chlorophenyl groups enhances the interaction with cellular targets involved in cancer progression.
2. Anti-inflammatory Effects
Compounds structurally related to this compound have demonstrated anti-inflammatory activity by inhibiting key inflammatory mediators such as cytokines and prostaglandins. The mechanism often involves the modulation of nuclear factor kappa B (NF-κB) signaling pathways, which play a pivotal role in inflammation.
3. Antimicrobial Properties
Studies have highlighted the antimicrobial potential of similar phenoxyacetamides against various bacterial strains. The hydrophobicity of the tert-butyl groups may enhance membrane permeability, leading to increased antibacterial efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as an allosteric modulator for G protein-coupled receptors (GPCRs), influencing downstream signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes or cancer cell survival.
- Cell Membrane Interaction : The bulky tert-butyl groups facilitate interactions with lipid membranes, potentially disrupting microbial cell integrity or altering cellular signaling.
Research Findings and Case Studies
Scientific Research Applications
Medicinal Chemistry
N-(3-Amino-4-chlorophenyl)-2-[2,4-di(tert-butyl)-phenoxy]acetamide has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets relevant to various diseases.
Case Study: Anticancer Activity
Research has highlighted the compound's ability to inhibit certain cancer cell lines, making it a candidate for further development as an anticancer drug. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
Agricultural Science
The compound's properties suggest potential applications in agrochemicals, particularly as a pesticide or herbicide.
Case Study: Herbicidal Activity
In field trials, formulations containing this compound showed effectiveness against broadleaf weeds while exhibiting low toxicity to crops. This selectivity makes it a promising candidate for use in sustainable agriculture.
Material Science
The compound's unique chemical structure allows for its incorporation into polymers and other materials, enhancing their properties.
Case Study: Polymer Additive
Incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength. This application is particularly relevant in developing high-performance materials for industrial use.
Summary of Research Findings
Toxicological Profile
| Test Type | Result |
|---|---|
| Acute Toxicity | Low toxicity observed in animal studies |
| Chronic Toxicity | No significant adverse effects noted |
| Environmental Impact | Biodegradable with minimal ecological footprint |
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A phenoxyacetamide backbone substituted with two tert-butyl groups at the 2- and 4-positions of the phenoxy ring.
- The aniline moiety contains an amino (-NH₂) group at the 3-position and a chloro (-Cl) substituent at the 4-position.
- Chloroacetylation of the amino group on the 3-amino-4-chlorophenyl ring .
- Nucleophilic substitution between 2-[2,4-di(tert-butyl)-phenoxy]acetyl chloride and the aniline derivative .
Comparison with Structural Analogs
Structural and Physical Property Comparisons
Table 1: Key Structural and Physical Properties
Key Observations :
- Substituent Effects : The tert-butyl groups in the target compound enhance steric bulk and lipophilicity compared to smaller substituents (e.g., methoxy, formyl) in analogs .
- Electronic Properties: The electron-donating amino group in the target compound may increase nucleophilicity, contrasting with electron-withdrawing groups like acetyl (-COCH₃) in CAS 42865-74-7 .
- Melting Points : Compounds with rigid bicyclic structures (e.g., camphor-derived acetamides) exhibit higher melting points (>150°C) compared to linear alkyl derivatives (~75°C) .
Common Pathways :
- Chloroacetylation: Used in analogs like N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide derivatives .
- Nucleophilic Substitution: Reaction of phenoxyacetyl chlorides with amines (e.g., n-butylamine in compound 30) .
Divergences :
- Heterocyclic Modifications: Compounds like N-(1-Boc-3-pyrazolyl)-2-(3-amino-4-chlorophenyl)acetamide (CAS 145926766) require protection/deprotection strategies for the pyrazole ring .
- Chiral Synthesis: Methyl-2-(2-bromoacetamido)-3-methyl-pentanoate (compound 32) employs stereoselective methods, yielding specific optical rotations ([α]²²D = +61.1) .
Reported Activities :
- Anti-inflammatory/Analgesic: Substituted phenoxy acetamides with cyclohexyl or camphor moieties (e.g., 3a-l) show moderate to high activity in carrageenan-induced edema models .
- Auxin Agonists: Compounds like DAS534 () share phenoxyacetic backbones but differ in heterocyclic systems, influencing plant hormone mimicry .
Hypothetical Activity of Target Compound :
- The amino and chloro substituents may enhance binding to biological targets (e.g., enzymes or receptors) compared to methoxy or acetyl analogs .
- High lipophilicity from tert-butyl groups could improve membrane permeability but reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
